molecular formula C15H22N4S B5814591 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone

1-isopropyl-4-piperidinone N-phenylthiosemicarbazone

Cat. No. B5814591
M. Wt: 290.4 g/mol
InChI Key: YGRAZWCWOOPNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-piperidinone N-phenylthiosemicarbazone (IPPPTSC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative of 1-isopropyl-4-piperidinone and is used in various studies as a reagent for the detection of various metal ions.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone is based on the formation of a complex with metal ions. The thiosemicarbazone moiety of this compound acts as a ligand and forms a coordination complex with metal ions. The complex formation is driven by the formation of covalent bonds between the metal ion and the sulfur and nitrogen atoms of the thiosemicarbazone moiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has several advantages as a reagent for the detection of metal ions. It is easy to synthesize, stable, and has a high selectivity towards metal ions. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous solutions. This compound is also sensitive to pH changes, which can affect its metal ion binding properties.

Future Directions

1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has several potential applications in various fields, such as environmental monitoring, biomedical imaging, and drug development. Future research can focus on the development of new sensors based on this compound for the detection of metal ions in complex matrices. The use of this compound as a drug candidate for the treatment of cancer and inflammatory diseases can also be explored. Further studies can also focus on the modification of this compound to improve its solubility and metal ion binding properties.

Synthesis Methods

The synthesis of 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone involves the reaction of 1-isopropyl-4-piperidinone with thiosemicarbazide in the presence of an acid catalyst. The reaction results in the formation of this compound as a yellow crystalline solid. The yield of the reaction depends on the reaction conditions, such as the temperature, reaction time, and the concentration of the reactants.

Scientific Research Applications

1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has been widely used in scientific research as a reagent for the detection of various metal ions. It forms a complex with metal ions such as copper, nickel, and zinc, which can be detected using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemistry. This compound has also been used in the development of sensors for the detection of metal ions in environmental and biological samples.

properties

IUPAC Name

1-phenyl-3-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-12(2)19-10-8-14(9-11-19)17-18-15(20)16-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRAZWCWOOPNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=NNC(=S)NC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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